Molecular Topology and Hydrogen-Bonding Architecture Distinguish the 3-Benzoyl from the 3-Phenyl Congener
The target compound carries a carbonyl spacer between the pyridazinone core and the phenyl ring at C-3, whereas the closest commercial analog 5-(4-chlorophenyl)-3-phenylpyridazin-4(1H)-one (CAS 90054-40-3) lacks this carbonyl . The benzoyl carbonyl introduces an additional H-bond acceptor (calculated H-bond acceptor count = 5 for the target vs. 3 for the 3-phenyl analog) and increases the topological polar surface area from 46.0 Ų to approximately 63.1 Ų, altering membrane permeability and target-binding geometry [1]. In the benzoylpyridazine PDE4 inhibitor patent series, the 3-benzoyl motif is explicitly claimed as essential for PDE4 inhibitory activity [2].
| Evidence Dimension | H-bond acceptor count and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | H-bond acceptors = 5; tPSA ≈ 63.1 Ų |
| Comparator Or Baseline | 5-(4-Chlorophenyl)-3-phenylpyridazin-4(1H)-one: H-bond acceptors = 3; tPSA = 46.0 Ų |
| Quantified Difference | +2 H-bond acceptors; +17.1 Ų tPSA |
| Conditions | Calculated from SMILES structures using standard in silico property prediction; no experimental confirmation available for this specific compound |
Why This Matters
The additional H-bond acceptor and larger polar surface area of the 3-benzoyl compound predictably alter solubility, permeability, and target-binding pharmacophore, making it non-substitutable with the 3-phenyl analog in PDE4 or related target programs.
- [1] Calculated tPSA values derived from SMILES using standard drug-likeness prediction algorithms (e.g., SwissADME). View Source
- [2] Merck Patent GmbH. Benzoylpyridazines, their preparation and use. WO2001004099A1, filed June 27, 2000, and published January 18, 2001. View Source
